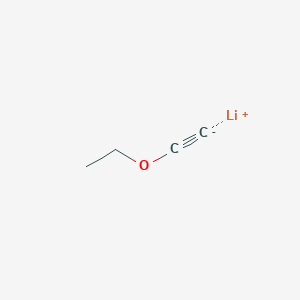

Lithium, (ethoxyethynyl)-

Descripción

Lithium (ethoxyethynyl)- is an organolithium compound characterized by an ethoxy-substituted acetylide anion coordinated to a lithium cation. Its structure, Li–C≡C–O–CH₂CH₃, combines the strong nucleophilicity of lithium acetylides with the electron-donating ethoxy group, which modulates reactivity and solubility. This compound is typically synthesized via deprotonation of ethoxyacetylene precursors using strong bases like lithium amides or alkylithium reagents. For example, analogous synthetic routes involving tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) have achieved yields up to 85% for related ethynyl compounds . Applications include its use as a reagent in organic synthesis for C–C bond formation, particularly in alkyne coupling reactions, and as a precursor to functionalized materials in molecular electronics .

Propiedades

IUPAC Name |

lithium;ethynoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.Li/c1-3-5-4-2;/h3H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKXQKMCGQWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCOC#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447076 | |

| Record name | Lithium, (ethoxyethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31612-88-1 | |

| Record name | Lithium, (ethoxyethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium, (ethoxyethynyl)- typically involves the reaction of lithium with ethoxyethyne under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Li+C2H5O−C≡C→Li−C≡C−OC2H5

Industrial Production Methods

Industrial production of lithium, (ethoxyethynyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Lithium, (ethoxyethynyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different lithium-containing products.

Substitution: The ethoxyethynyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a variety of lithium-organic compounds.

Aplicaciones Científicas De Investigación

Lithium, (ethoxyethynyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of advanced materials and as a precursor for other lithium-containing compounds.

Mecanismo De Acción

The mechanism by which lithium, (ethoxyethynyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Lithium Acetylide-Ethylenediamine Complex

This complex (LiC≡C–NH₂CH₂CH₂NH₂) stabilizes the reactive acetylide anion through coordination with ethylenediamine, enhancing its thermal stability and handling safety compared to bare lithium acetylides. Unlike lithium (ethoxyethynyl)-, which relies on an alkoxy group for stabilization, this complex uses a chelating amine. It exhibits lower solubility in nonpolar solvents but higher solubility in polar aprotic solvents like THF. Its primary application is in nucleophilic additions to carbonyl compounds .

Lithium Alkyls (e.g., Methyllithium, n-Butyllithium)

Lithium alkyls are more pyrophoric and moisture-sensitive than lithium (ethoxyethynyl)- due to the absence of stabilizing substituents. For instance, methyllithium (Li–CH₃) reacts explosively with water, whereas the ethoxy group in lithium (ethoxyethynyl)- slightly mitigates reactivity. However, lithium alkyls are more widely used in industrial-scale Grignard-type reactions due to their lower cost and broader commercial availability .

Lithium Phenylethynylide (Li–C≡C–Ph)

This compound shares the acetylide core with lithium (ethoxyethynyl)- but replaces the ethoxy group with a phenyl ring. The aromatic substituent increases steric bulk, reducing reaction rates in nucleophilic substitutions. However, it improves solubility in aromatic solvents, making it preferable for synthesizing conjugated polymers .

Data Tables

Table 1: Key Properties of Lithium (ethoxyethynyl)- and Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.